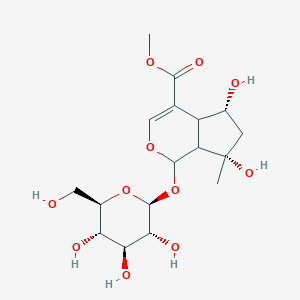
山栀子甲酯
描述
山栀子苷甲酯是一种从栀子花植物中分离出来的环烯醚萜苷类化合物。 它以其有效的抗炎特性而闻名,并已对其潜在的治疗效果进行了研究,特别是在治疗抑郁症和炎症方面 .
科学研究应用
山栀子苷甲酯具有广泛的科学研究应用,包括:
作用机制
山栀子苷甲酯通过靶向特定的分子通路发挥其作用。它激活胰高血糖素样肽-1 (GLP-1) 受体,并调节 SOCS1/JAK2/STAT3 信号通路。 这导致抑制炎症反应和减少动物模型中的抑郁样行为 .
生化分析
Biochemical Properties
Shanzhiside methyl ester plays a crucial role in biochemical reactions, particularly as a glucagon-like peptide-1 (GLP-1) receptor agonist . It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the release of myeloperoxidase and elastase from activated neutrophils . Additionally, Shanzhiside methyl ester interacts with the SOCS1/JAK2/STAT3 signaling pathway, which is involved in inflammatory responses . These interactions highlight its potential in modulating immune responses and inflammation.
Cellular Effects
Shanzhiside methyl ester exerts significant effects on various cell types and cellular processes. It has been found to inhibit microglial activation and reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This compound also influences cell signaling pathways, including the p38 MAPK signaling pathway, which is involved in the expression of β-endorphin in microglia . Furthermore, Shanzhiside methyl ester affects gene expression by downregulating the expression levels of p-JNK, p-P38, p65, and TNF-α .
Molecular Mechanism
The molecular mechanism of Shanzhiside methyl ester involves its binding interactions with various biomolecules. As a GLP-1 receptor agonist, it activates the GLP-1 receptor, leading to the stimulation of downstream signaling pathways . This activation results in the inhibition of enzyme activities, such as myeloperoxidase and elastase, and the modulation of gene expression . Additionally, Shanzhiside methyl ester targets the miRNA-155-5p/SOCS1 axis, which plays a role in its anti-inflammatory and antidepressant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Shanzhiside methyl ester have been observed to change over time. Studies have shown that it exerts dose-dependent and long-lasting anti-allodynic effects in neuropathic pain models . The stability and degradation of Shanzhiside methyl ester are influenced by storage conditions, with recommendations to store it at -20°C to protect it from light . Long-term effects on cellular function have been observed, including sustained anti-inflammatory and analgesic effects .
Dosage Effects in Animal Models
The effects of Shanzhiside methyl ester vary with different dosages in animal models. In neuropathic pain models, it has been shown to exert dose-dependent anti-allodynic effects, with a maximal inhibition of 49% and a projected ED50 of 40.4 μg . High doses of Shanzhiside methyl ester have been associated with potential toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Shanzhiside methyl ester is involved in various metabolic pathways, particularly those related to iridoid metabolism . It interacts with enzymes such as DXS1, IDI1, 8-HGO1, and G10H2, which are associated with the biosynthesis of iridoid compounds . These interactions influence metabolic flux and metabolite levels, contributing to its biological activities.
Transport and Distribution
Within cells and tissues, Shanzhiside methyl ester is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which play a role in its therapeutic effects. For instance, it has been shown to accumulate in specific tissues, contributing to its analgesic and anti-inflammatory activities .
Subcellular Localization
The subcellular localization of Shanzhiside methyl ester affects its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles and compartments within the cell . These factors contribute to its overall biological activity and therapeutic potential.
准备方法
合成路线和反应条件
山栀子苷甲酯可以通过多种方法合成,包括高效薄层色谱 (HPTLC) 和高效液相色谱 (HPLC)。 这些方法包括从植物提取物中分离和纯化化合物,然后进行光谱分析以确认其结构 .
工业生产方法
山栀子苷甲酯的工业生产通常涉及从植物地上部分(如刺苞果和旋喉草)中提取化合物。 该过程包括溶剂提取、使用色谱技术进行纯化以及验证化合物的纯度和浓度 .
化学反应分析
反应类型
山栀子苷甲酯会经历各种化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物的结构和增强其治疗特性至关重要 .
常用试剂和条件
用于山栀子苷甲酯反应的常用试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应条件通常涉及控制温度和 pH 值,以确保所需的化学转化 .
形成的主要产物
从山栀子苷甲酯反应中形成的主要产物包括具有增强生物活性的各种衍生物。 这些衍生物经常被研究用于其在医药和其他科学应用中的潜在用途 .
相似化合物的比较
山栀子苷甲酯在环烯醚萜苷类化合物中独一无二,因为它具有特定的分子结构和有效的生物活性。类似的化合物包括:
对乙酰基山栀子苷甲酯: 具有增强的治疗效果的衍生物。
洛伽宁: 另一种具有抗炎特性的环烯醚萜苷类化合物。
Phloyoside II: 以其止痛和抗炎活性而闻名
属性
IUPAC Name |
methyl (1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O11/c1-17(24)3-7(19)9-6(14(23)25-2)5-26-15(10(9)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5,7-13,15-16,18-22,24H,3-4H2,1-2H3/t7-,8-,9+,10-,11-,12+,13-,15+,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSYAZCUYVRKML-IRDZEPHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















